硼化铁(Fe2B)

描述

Synthesis Analysis

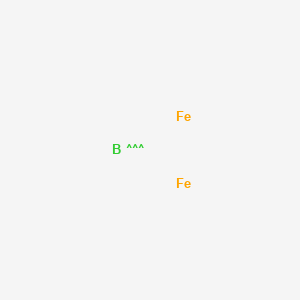

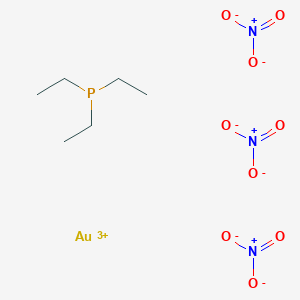

Iron borides, including Fe2B, can be synthesized through high-temperature synthesis routes such as in a combined copper/gallium flux or under high-pressure conditions. These methods allow for the production of crystals with clearly determined crystal structures, confirming previous models from literature. The boron atoms in Fe2B are positioned in a square antiprismatic iron atom coordination, which is essential for its distinct properties (Kapfenberger et al., 2006).

Molecular Structure Analysis

Fe2B has been identified with a finger-like shape morphology when synthesized on pure iron substrates. It exhibits significant hardness and fracture toughness, characteristics attributed to its unique molecular structure. This structure allows for a hardness over 1700 HVN on 99.97% pure iron, showcasing its superior mechanical properties (Ozdemir et al., 2006).

Chemical Reactions and Properties

Fe2B undergoes oxidation at relatively low temperatures, leading to the formation of both oxides and oxygen-free products. This indicates that iron borides, including Fe2B, are susceptible to oxidation under certain conditions, which is crucial for understanding its behavior in applications requiring oxidation resistance (Carbucicchio et al., 1989).

Physical Properties Analysis

The synthesis of Fe2B on pure iron reveals its impressive physical properties, including a marked increase in hardness compared to pure iron. This significant enhancement in physical properties is attributed to the specific molecular structure and synthesis conditions, which influence its mechanical performance and suitability for various applications (Ozdemir et al., 2006).

Chemical Properties Analysis

The oxidation behavior of Fe2B highlights its chemical properties, particularly its interaction with oxygen at temperatures ranging from 300° to 450°C. This interaction results in the formation of oxides and indicates the compound's reactivity towards oxygen, which is vital for understanding its stability and durability in oxidative environments (Carbucicchio et al., 1989).

科学研究应用

提高耐磨性:活塞环的激光硼化处理已被证明可以提高耐磨性,这是因为形成了硼化层。传统的硼化方法导致形成脆性层,但激光加热确保了形成具有特殊性能的新层,特别是涉及 FeB、Fe2B 等相。这种方法可以提高耐磨性,这对于机器的生产力和使用寿命至关重要 (Glushkova & Volchuk, 2023).

钢中的硼扩散:在研究中,在钢(SAE 1005 和 DIN UC1)上形成了 Fe2B 层,揭示了化学成分如何影响硼扩散的层厚度、生长动力学和活化能。这对于了解钢中的渗硼处理及其性能提升非常重要 (Martínez-Vázquez 等,2019).

电化学硼化:在高温下通过熔盐中的电化学过程在铁基底物上获得的硼化涂层表现出不同的厚度和形貌。这对于创建保护层和增强材料的表面性能具有重要意义 (Segers, Fontana & Winand, 1991).

在高纯度铁上形成:在 99.97 wt% 纯铁上进行硼化处理导致形成以指状形貌为主的 Fe2B 相。纯铁上的硼化物的硬度和断裂韧性明显高于纯铁本身,表明其可用于提高表面硬度和耐用性 (Ozdemir 等,2006).

脱合金形成结构:一种涉及 Fe78Si9B13 雾化颗粒脱合金的方法导致产生棒状/鳞片状 Fe2B 结构。这对于创建适用于电池、催化、传感器和其他电化学应用等各种应用的纳米多孔结构具有重要意义 (Liu 等,2018).

吸附污染物:用均离子沸石斜发沸石合成的硼化铁纳米颗粒已用于去除水溶液中的 Cd(II),显示出用于地下水处理和去除污染物的巨大潜力 (Xingu-Contreras 等,2015).

磁性:熔盐体系中的钙热还原已用于生产单相 Fe2B 颗粒,并研究了它们的磁性。这些颗粒显示出显着的饱和磁化强度、永久磁化强度和矫顽力值,使其在磁性应用中具有潜在的用途 (Kartal, 2022).

安全和危害

When handling Fe2B, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Iron borides possess useful properties such as magnetism, electrical conductivity, corrosion resistance, and extreme hardness . Some iron borides have found use as hardening coatings for iron . A new molten salt electrolysis method called CRTD-Bor (Cathodic Reduction and Thermal Diffusion-based boriding) was chosen due to its fast and green nature for boriding . This method was carried out in a borax-based molten electrolyte at temperatures ranging from 950 to 1050 °C for periods of 15 to 60 min at a constant current density of 200 mA/cm² .

属性

InChI |

InChI=1S/B.2Fe | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDZRQFSRALZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BFe2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015517 | |

| Record name | Diiron boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron boride (Fe2B) | |

CAS RN |

12006-85-8 | |

| Record name | Iron boride (Fe2B) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron boride (Fe2B) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiron boride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)